3-Chloropropylamine hydrochloride
Overview
Description
3-Chloropropylamine hydrochloride is an organic compound with the molecular formula C3H9Cl2N. It is a white to off-white crystalline powder that is soluble in water and methanol but slightly soluble in DMSO. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Mechanism of Action
Mode of Action
The mode of action of 3-Chloropropylamine hydrochloride is primarily through its reactivity as an amine. It can participate in a variety of chemical reactions, serving as a building block in the synthesis of more complex molecules .
Biochemical Pathways
It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .
Result of Action
It has been used in the synthesis of various polymers and macroinitiators , suggesting it may have applications in materials science and engineering.
Action Environment
This compound is stable under normal conditions but can react with moist air or water . Therefore, the environment can influence its action, efficacy, and stability. It should be stored in a well-ventilated place and kept tightly closed .
Biochemical Analysis
Biochemical Properties
The role of 3-Chloropropylamine hydrochloride in biochemical reactions is primarily as a reagent in organic synthesis The specific enzymes, proteins, and other biomolecules it interacts with can vary depending on the context of the reaction
Molecular Mechanism
The molecular mechanism of action of This compound It is known to participate in the synthesis of various polymers
Temporal Effects in Laboratory Settings
The temporal effects of This compound It is known to be relatively stable in air, but it can produce toxic hydrogen chloride gas when heated .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropylamine hydrochloride is typically synthesized by reacting 3-chloropropylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:
- Dissolve 3-chloropropylamine in an appropriate solvent such as methanol.
- Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.
- The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Continuous feeding of 3-chloropropylamine and hydrochloric acid into a reactor.
- Efficient mixing and temperature control to ensure complete reaction.
- Crystallization and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Solvents: Methanol, ethanol, and water are frequently used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and thiols are formed.
Condensation Products: Imines and related compounds are common products of condensation reactions.
Scientific Research Applications
3-Chloropropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloroethylamine hydrochloride
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
Comparison:
- Reactivity: 3-Chloropropylamine hydrochloride is more reactive than its 2-chloro and 2-bromo counterparts due to the position of the chlorine atom, which makes it more accessible for nucleophilic attack.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring higher reactivity and selectivity .
Properties
IUPAC Name |
3-chloropropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978417 | |
Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloropropylamine hydrochloride | |
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CAS No. |
6276-54-6 | |
Record name | 1-Propanamine, 3-chloro-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6276-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35893 | |
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Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 3-chloropropylamine hydrochloride in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it is a key reagent in the preparation of:
- Tellurium-containing amines: Researchers have successfully synthesized primary amines incorporating a tellurium atom by reacting this compound with diphenyl ditelluride and sodium borohydride. These amines are further modified to produce thioureas with both nitroxyl and tellurium functionalities, which exhibit promising fungicidal properties. []
- Nitrogen-enriched activated carbon: this compound can functionalize activated carbon, leading to nitrogen enrichment. This modification aims to enhance carbon dioxide adsorption capabilities by increasing surface basicity. []
Q2: How does the use of this compound affect the properties of activated carbon in carbon dioxide adsorption?
A2: While nitrogen enrichment of activated carbon with this compound is expected to increase CO2 adsorption due to higher surface basicity, studies show a more complex picture. The incorporation of nitrogen can partially block access to small pores, leading to a lower BET surface area. This decrease in surface area might offset the benefits of increased basicity, resulting in no significant improvement or even a decrease in CO2 adsorption capacity. []
Q3: Can you explain the role of this compound in synthesizing N,N-dimethyl-3-chloropropylamine Hydrochloride?
A3: this compound acts as a starting material in the synthesis of N,N-dimethyl-3-chloropropylamine Hydrochloride. This reaction involves reacting this compound with dimethylamine, typically in the presence of a phase-transfer catalyst like PEG 600. This synthesis route offers a practical method to produce the desired tertiary amine. []
Q4: Has this compound been explored in material science applications?
A4: Yes, this compound plays a crucial role in developing air-stable mixed lead halide perovskite materials. When introduced during the one-step deposition method, this compound acts as a film-forming agent, promoting the formation of highly oriented large crystal domains within the perovskite structure. These structural improvements significantly enhance the material's photoluminescence intensity and charge carrier lifetime, making it highly promising for optoelectronic applications. []
Q5: What analytical techniques are commonly employed to characterize compounds derived from this compound?
A5: Researchers utilize a range of analytical methods to characterize compounds synthesized using this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides crucial structural information, including 1H, 13C, 125Te{1H}, 77Se{1H}, and 195Pt{1H} NMR data. [, ]
- Infrared (IR) Spectroscopy: This method helps identify functional groups and characterize bonding interactions within the synthesized compounds. [, , , ]
- X-ray crystallography: This technique is used to determine the three-dimensional structure of crystalline compounds. []
- Scanning electron microscopy (SEM): This method provides information about the surface morphology and pore structure of materials. []
- Mercury intrusion porosimetry (MIP): This technique measures the pore size distribution and total pore volume of porous materials. []
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